5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a chemical compound characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group and a piperazine ring linked to a methylated imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The broad range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other functional groups and the specific conditions of their application .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group. Subsequently, the piperazine ring is constructed through a series of reactions involving amine and carbonyl compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help optimize the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine can be utilized to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural similarity to other biologically active molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials and chemicals. Its unique properties may be harnessed for various applications, including the manufacture of advanced materials and coatings.
Comparison with Similar Compounds
Losartan: A well-known angiotensin II receptor antagonist used to treat high blood pressure.
Imidazole derivatives: Various compounds containing the imidazole ring, which are used in pharmaceuticals and other applications.
Uniqueness: 5-Chloro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-chloro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEUHMFGDZYUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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